molecular formula C22H22N2O5 B14868376 (E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid

(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid

Cat. No.: B14868376
M. Wt: 394.4 g/mol
InChI Key: OQEAJQGMRQYAOQ-UHFFFAOYSA-N
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Description

(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromenylidene core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a cyclization reaction. Subsequent steps involve the introduction of the methoxyphenyl group and the acetamido moiety under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential therapeutic applications include drug development for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The chromenylidene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[2-[[2-(4-methoxyphenyl)-6,7-dimethylchromen-4-ylidene]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H22N2O5/c1-13-8-17-18(23-11-21(25)24-12-22(26)27)10-19(29-20(17)9-14(13)2)15-4-6-16(28-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

OQEAJQGMRQYAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=NCC(=O)NCC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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